![molecular formula C12H13ClN2S B2969448 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 51482-97-4](/img/structure/B2969448.png)

6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

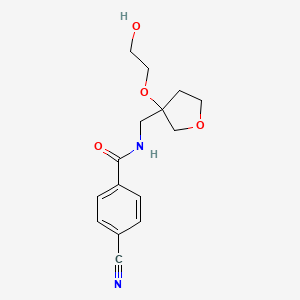

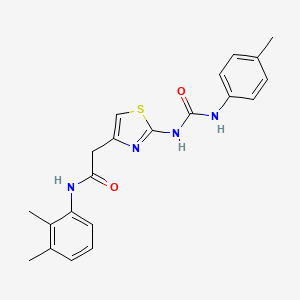

“6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . Thiazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring fused with a piperidine ring . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

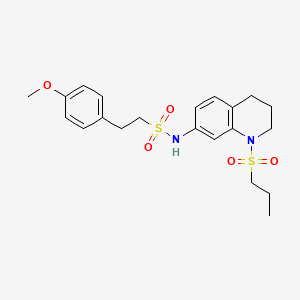

Synthesis and Biological Properties

Research by Shafi, Rajesh, and Senthilkumar (2021) focused on synthesizing novel compounds including 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole derivatives. These compounds demonstrated significant biological activities, where one compound exhibited strong antibacterial properties, and another showed potent antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) derivatives, which included this compound. These compounds were tested for their antimicrobial activity, with some demonstrating effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

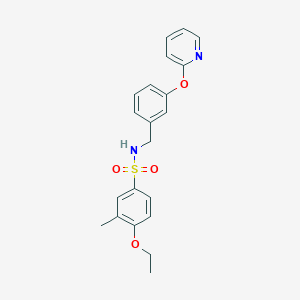

Structure-Activity Relationships in Drug Design

Stec et al. (2011) explored various heterocycles, including this compound, in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This study highlights the significance of such compounds in designing drugs with improved metabolic stability (Stec et al., 2011).

Anti-Arrhythmic Activity

Research by Abdel‐Aziz et al. (2009) involved synthesizing piperidine-based 1,3-thiazole derivatives, such as this compound, which displayed significant anti-arrhythmic properties. This research contributes to the development of new therapeutic options for arrhythmias (Abdel‐Aziz et al., 2009).

Molecular Docking in Cancer Research

Shirani et al. (2021) conducted a study involving the synthesis of benzothiazolopyridine compounds using piperidine. These compounds were subjected to molecular docking studies to predict their activity against breast cancer receptors, highlighting their potential in cancer research (Shirani et al., 2021).

Drug Development and Metabolism Studies

Teffera et al. (2013) investigated novel anaplastic lymphoma kinase (ALK) inhibitors, which involved analogs of this compound. This study emphasized the importance of understanding the metabolic pathways and pharmacokinetics in drug development (Teffera et al., 2013).

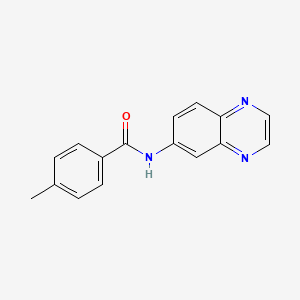

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

This compound interacts with the COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by this compound prevents this conversion, disrupting the production of prostaglandins . This disruption can lead to downstream effects such as reduced inflammation and pain .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This decrease can lead to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .

Análisis Bioquímico

Biochemical Properties

It has been found that benzothiazole derivatives can interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .

Cellular Effects

The cellular effects of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole are currently unknown. Benzothiazole derivatives have been reported to have various effects on cells. For example, some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the COX enzymes, which are involved in the biosynthesis of prostaglandins .

Propiedades

IUPAC Name |

6-chloro-2-piperidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c13-9-4-5-10-11(8-9)16-12(14-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPMJDZQHGJUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)

![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)